molecular formula C7H6BrNO B125029 4-Aminobenzoyl bromide CAS No. 151093-40-2

4-Aminobenzoyl bromide

Cat. No. B125029
M. Wt: 200.03 g/mol
InChI Key: DQCUPFLTPVSFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminobenzoyl bromide is an organic compound with the chemical formula C7H6BrNO2. It is a white crystalline solid that is widely used in scientific research for its various properties.

Scientific Research Applications

4-Aminobenzoyl bromide has various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe in biochemical assays and as a labeling agent in mass spectrometry. Additionally, 4-Aminobenzoyl bromide is used in the synthesis of various polymers and as a building block for organic synthesis.

Mechanism Of Action

The mechanism of action of 4-Aminobenzoyl bromide is not well understood. However, it is known to be an electrophilic reagent that reacts with various nucleophiles, including amines, thiols, and alcohols. The reaction results in the formation of amides, thioesters, and esters, respectively.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Aminobenzoyl bromide. However, it is known to be toxic and harmful if ingested or inhaled. It can cause skin irritation and eye damage upon contact.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Aminobenzoyl bromide in lab experiments is its versatility. It can be used as a reagent in various organic reactions and as a labeling agent in mass spectrometry. Additionally, it is readily available and relatively inexpensive.
One limitation of using 4-Aminobenzoyl bromide is its toxicity. It can be harmful if ingested or inhaled, and precautions must be taken when handling it. Additionally, it is not well understood, and further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the research and development of 4-Aminobenzoyl bromide. One direction is to further investigate its mechanism of action and potential applications in organic synthesis, biochemical assays, and mass spectrometry. Additionally, research could focus on developing safer and more efficient methods for handling and using 4-Aminobenzoyl bromide in lab experiments. Finally, research could explore the potential use of 4-Aminobenzoyl bromide in drug discovery and development.

Synthesis Methods

The synthesis of 4-Aminobenzoyl bromide can be achieved through the reaction of 4-Aminobenzoic acid with thionyl chloride and then with bromine. The reaction results in the formation of 4-Aminobenzoyl bromide, which can be purified through recrystallization.

properties

CAS RN

151093-40-2

Product Name

4-Aminobenzoyl bromide

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

4-aminobenzoyl bromide

InChI

InChI=1S/C7H6BrNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2

InChI Key

DQCUPFLTPVSFEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Br)N

Canonical SMILES

C1=CC(=CC=C1C(=O)Br)N

synonyms

Benzoylbromide,4-amino-(9CI)

Origin of Product

United States

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